molecular formula C9H12O4 B1447887 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1823373-90-5

3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B1447887
CAS RN: 1823373-90-5
M. Wt: 184.19 g/mol
InChI Key: KQTQQSWPWGLXGR-UHFFFAOYSA-N
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Description

“3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound . It is a derivative of bicyclo[1.1.1]pentane, a highly strained molecule .


Synthesis Analysis

Synthesis methods for similar compounds have been reported in the literature . For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been used to perform an addition reaction onto [1.1.1]propellane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentane core with an ethoxycarbonyl group and a carboxylic acid group attached . The InChI code for this compound is 1S/C9H12O4/c1-2-13-7(12)9-3-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . Its molecular weight is 184.19 . It has a melting point range of 138.0 to 142.0°C .

Scientific Research Applications

Acidity and Electronic Effects

  • The study of substituent effects on the acidity of various bicyclo[1.1.1]pentane-1-carboxylic acids reveals insights into the electron density and acidities related to the bicyclopentane ring. These findings are significant for understanding the electronic properties and reactivity of compounds like 3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Wiberg, 2002).

Synthesis Techniques

  • A practical, metal-free homolytic aromatic alkylation protocol for synthesizing derivatives of bicyclo[1.1.1]pentane-1-carboxylic acid, including 3-(pyrazin-2-yl) variants, showcases innovative synthesis methods relevant to medicinal chemistry (Thirumoorthi & Adsool, 2016).
  • The synthesis of α-quaternary bicyclo[1.1.1]pentanes using organophotoredox and hydrogen atom transfer catalysis illustrates advanced techniques for creating complex structures in drug design (Nugent et al., 2021).

Biological Studies and Drug Design

  • Bicyclo[1.1.1]pentanes, like this compound, are highlighted for their potential as effective bioisosteres in pharmaceutical research, offering qualities such as metabolic stability and bioavailability (Zhao et al., 2021).
  • The discovery of an unexpected in vivo conjugation pathway in hepatitis C NS5B inhibitors featuring a bicyclo[1.1.1]pentane structure emphasizes the unique metabolic pathways these compounds can undergo, crucial for drug development (Zhuo et al., 2016).

Safety and Hazards

The compound is classified as a warning under the GHS system . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Future Directions

Future research could focus on expanding the synthesis methods and exploring the potential applications of “3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid” and its derivatives .

properties

IUPAC Name

3-ethoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-7(12)9-3-8(4-9,5-9)6(10)11/h2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTQQSWPWGLXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Ethoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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